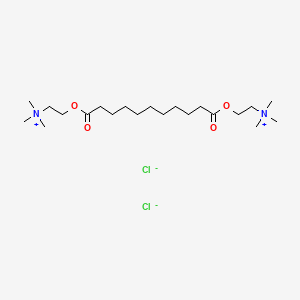
2,2'-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride is a quaternary ammonium compound. It is known for its unique structure, which includes two trimethylethanaminium groups connected by an undecanedioylbis(oxy) linker. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride typically involves the reaction of undecanedioyl chloride with N,N,N-trimethylethan-1-aminium in the presence of a suitable base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The chloride ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like silver nitrate or sodium sulfate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride involves its interaction with molecular targets such as cell membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific proteins, altering their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Octanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride
- 2,2’-((2,5-Diformyl-1,4-phenylene)bis(oxy))bis(N,N,N-trimethylethan-1-aminium) bromide
- 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N,N-trimethylethanaminium)
Uniqueness
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride is unique due to its longer undecanedioylbis(oxy) linker, which imparts distinct chemical and physical properties compared to similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C21H44Cl2N2O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
trimethyl-[2-[11-oxo-11-[2-(trimethylazaniumyl)ethoxy]undecanoyl]oxyethyl]azanium;dichloride |
InChI |
InChI=1S/C21H44N2O4.2ClH/c1-22(2,3)16-18-26-20(24)14-12-10-8-7-9-11-13-15-21(25)27-19-17-23(4,5)6;;/h7-19H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
IBAZAAUGPWITCN-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


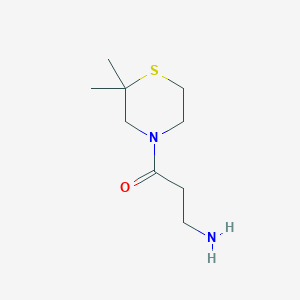
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)
![(6R,7AR)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12857271.png)
![8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12857274.png)

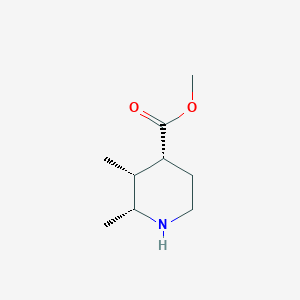
![4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12857296.png)

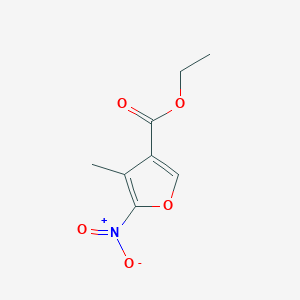

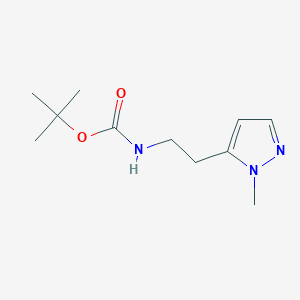

![3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857343.png)
